methyl 4-[(4-chloro-2-pyrrol-1-ylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-[(4-chloro-2-pyrrol-1-ylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylate is a complex organic compound that features a pyrrole ring system. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrrole and sulfonamide groups in its structure suggests it may exhibit interesting biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-chloro-2-pyrrol-1-ylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole ring, followed by the introduction of the sulfonamide group and the esterification of the carboxylate group. Key steps may include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Sulfonamide Group: This step involves the reaction of the pyrrole derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-chloro-2-pyrrol-1-ylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, ethanol as solvent.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
Methyl 4-[(4-chloro-2-pyrrol-1-ylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation and cancer.
Biological Studies: The compound’s ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions.
Materials Science: Its unique structure allows it to be used in the synthesis of conductive polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-[(4-chloro-2-pyrrol-1-ylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the pyrrole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(4-bromo-2-pyrrol-1-ylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylate
- Methyl 4-[(4-fluoro-2-pyrrol-1-ylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylate
Uniqueness
Compared to its analogs, methyl 4-[(4-chloro-2-pyrrol-1-ylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylate may exhibit different reactivity and biological activity due to the presence of the chloro substituent. This can influence its binding affinity to biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
methyl 4-[(4-chloro-2-pyrrol-1-ylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S/c1-24-16(21)14-9-12(10-18-14)25(22,23)19-13-5-4-11(17)8-15(13)20-6-2-3-7-20/h2-10,18-19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQAEHWTYAONGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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